
3-(1H-imidazol-5-yl)-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-imidazol-5-yl)-N-methylpropanamide is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-5-yl)-N-methylpropanamide typically involves the reaction of 3-(1H-imidazol-5-yl)propanoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general steps include:
Activation of the carboxylic acid group: This can be achieved using reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) or coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Amidation reaction: The activated carboxylic acid is then reacted with methylamine to form the amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-(1H-imidazol-5-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole compounds with various functional groups.
科学研究应用
3-(1H-imidazol-5-yl)-N-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving imidazole moieties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.
作用机制
The mechanism of action of 3-(1H-imidazol-5-yl)-N-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule.
相似化合物的比较
Similar Compounds
3-(1H-imidazol-5-yl)propanoic acid: A precursor in the synthesis of 3-(1H-imidazol-5-yl)-N-methylpropanamide.
1H-imidazole-4-carboxamide: Another imidazole derivative with different functional groups.
2-(1H-imidazol-5-yl)ethanamine: An imidazole compound with an ethylamine side chain.
Uniqueness
This compound is unique due to its specific structure, which combines an imidazole ring with a methylpropanamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
124370-06-5 |
|---|---|
分子式 |
C7H11N3O |
分子量 |
153.18 g/mol |
IUPAC 名称 |
3-(1H-imidazol-5-yl)-N-methylpropanamide |
InChI |
InChI=1S/C7H11N3O/c1-8-7(11)3-2-6-4-9-5-10-6/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10) |
InChI 键 |
JQJMRJAUNPWLBB-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)CCC1=CN=CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


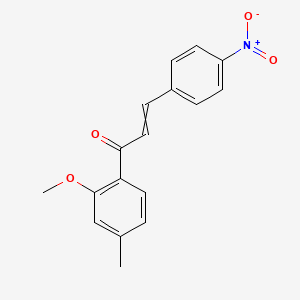
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
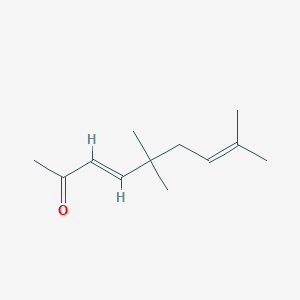
amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
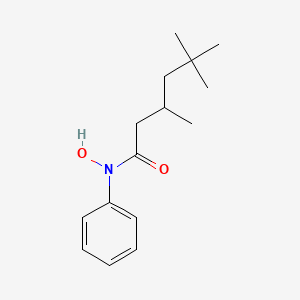
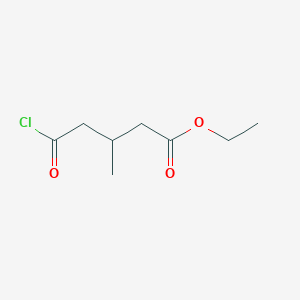
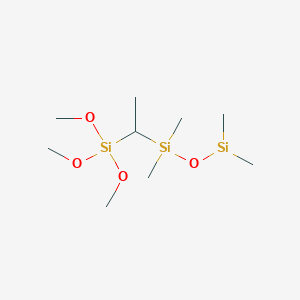
![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)
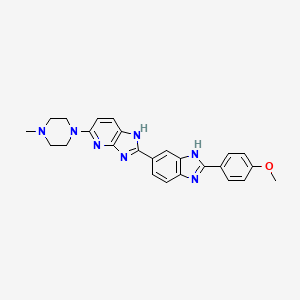
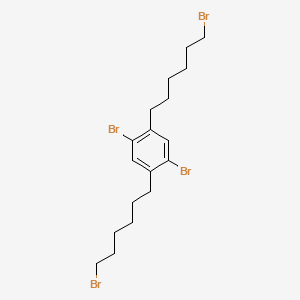
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
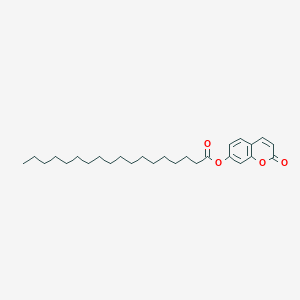
![S-[11-(Trimethoxysilyl)undecyl] prop-2-enethioate](/img/structure/B14280284.png)
